molecular formula C8H12O5S B13463829 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B13463829
M. Wt: 220.25 g/mol
InChI Key: YXUHCSDJAMGEGQ-UHFFFAOYSA-N
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Description

1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a methanesulfonylmethyl group and an oxabicyclo[2.1.1]hexane core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core. This reaction can be initiated using photochemical methods, such as exposure to ultraviolet light, to promote the cycloaddition of suitable precursors .

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent exposure to ultraviolet light and precise control of reaction conditions. Additionally, the use of safer and more efficient reagents is preferred to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bicyclic structure can provide conformational rigidity, enhancing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Uniqueness: 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to the presence of the methanesulfonylmethyl group and the oxabicyclo[2.1.1]hexane core. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

1-(methylsulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C8H12O5S/c1-14(11,12)5-8-2-7(3-8,4-13-8)6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

YXUHCSDJAMGEGQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC12CC(C1)(CO2)C(=O)O

Origin of Product

United States

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